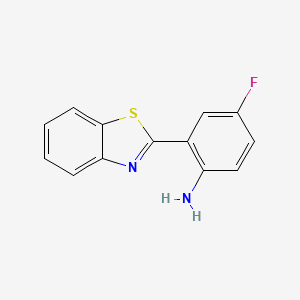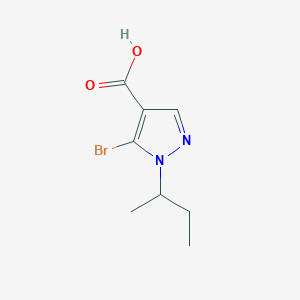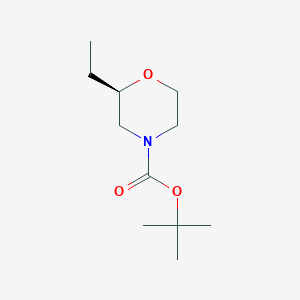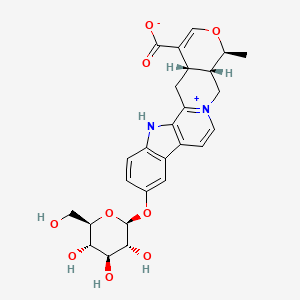![molecular formula C14H15N B15238990 3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)
3',6-Dimethyl-[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,6-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of halogenated benzene derivatives. For example, 3-bromo-6-methylbenzene can be coupled with 3-bromoaniline using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of 3’,6-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3’,6-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced biphenyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with hydrogenated aromatic rings.
Substitution: Substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3’,6-Dimethyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’,6-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The biphenyl core provides a rigid and planar structure, allowing the compound to fit into specific binding sites of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain biological and chemical contexts.
3,3’-Dimethyl-4,4’-biphenylene diisocyanate: Contains isocyanate groups, making it more reactive towards nucleophiles.
Biphenyl: The parent compound without any substituents, used as a reference for comparing the effects of methyl and amine groups.
Uniqueness
3’,6-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both methyl and amine groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
4-methyl-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)14-9-13(15)7-6-11(14)2/h3-9H,15H2,1-2H3 |
Clé InChI |
SUEUDEIUYWFANI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)

![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)


![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)


![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)

![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)


